Cas no 80019-21-2 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-)
![2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl- structure](https://www.kuujia.com/scimg/cas/80019-21-2x500.png)
80019-21-2 structure
Product name:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-
- 5-[6,8-bis(phenylsulfanyl)-1H-benzo[cd]indol-2-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
- NS00060661
- 5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
- DTXSID201000910
- 80019-21-2
- 5-[6,8-Bis(phenylsulfanyl)benzo[cd]indol-2(1H)-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[6,8-bis-(Phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
- EINECS 279-366-0
-
- Inchi: InChI=1S/C29H21N3O3S2/c1-31-27(33)24(28(34)32(2)29(31)35)25-20-15-9-14-19-21(36-17-10-5-3-6-11-17)16-22(26(30-25)23(19)20)37-18-12-7-4-8-13-18/h3-16,33H,1-2H3
- InChI Key: BIOINKYPRLWJFS-UHFFFAOYSA-N
- SMILES: CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C(C=C(C4=C3C2=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6)O
Computed Properties
- Exact Mass: 523.102
- Monoisotopic Mass: 523.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 37
- Rotatable Bond Count: 4
- Complexity: 932
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 3
- XLogP3: 6.1
- Surface Charge: 0
- Topological Polar Surface Area: 120A^2
Experimental Properties
- Density: 1.5
- Boiling Point: 684.1°C at 760 mmHg
- Flash Point: 367.5°C
- Refractive Index: 1.8
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl- Related Literature
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
80019-21-2 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-) Related Products
- 893944-48-4(2-(4-chlorophenyl)-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)
- 1480716-90-2(2-(4-methoxy-2-methylphenyl)-3-methylbutanoic acid)
- 2034507-13-4(5-ethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide)
- 2227724-15-2((2S)-4-(2-methylquinolin-4-yl)butan-2-ol)
- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)
- 1049525-40-7(N-[(4-methoxyphenyl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 1261912-49-5(4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrobenzoic acid)
- 1016536-35-8(2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide)
- 1019104-07-4(3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)
- 1093861-60-9(Afoxolaner)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
